8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring fused with a pentathiepino ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route may vary, but it generally includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones.
Introduction of the Pentathiepino Ring: This step involves the incorporation of sulfur atoms into the pyrazole ring, often using sulfurizing agents.
Bromination and Methylation: The final steps include the bromination and methylation of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole: Lacks the bromine and methyl groups.
8-Bromo-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole: Similar structure but without the methyl group.
7-Methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole: Similar structure but without the bromine atom.
Uniqueness
The presence of both bromine and methyl groups in 8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
96348-69-5 |
---|---|
Molecular Formula |
C4H3BrN2S5 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
8-bromo-7-methylpentathiepino[6,7-c]pyrazole |
InChI |
InChI=1S/C4H3BrN2S5/c1-7-3(5)2-4(6-7)9-11-12-10-8-2/h1H3 |
InChI Key |
FOTTUGUSRPKLEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=N1)SSSSS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.